2-(3-Methoxybenzene-1-sulfonyl)aniline
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Overview
Description
2-(3-Methoxybenzene-1-sulfonyl)aniline is an organic compound that features a benzene ring substituted with a methoxy group, a sulfonyl group, and an aniline group
Preparation Methods
The synthesis of 2-(3-Methoxybenzene-1-sulfonyl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine group using a reducing agent like iron in hydrochloric acid.
Chemical Reactions Analysis
2-(3-Methoxybenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, forming various derivatives.
Scientific Research Applications
2-(3-Methoxybenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzene-1-sulfonyl)aniline involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Protein Binding: The aniline group can form hydrogen bonds and other interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
2-(3-Methoxybenzene-1-sulfonyl)aniline can be compared with other similar compounds such as:
Properties
CAS No. |
61174-31-0 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-5-4-6-11(9-10)18(15,16)13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
GDIXKRSLAGJQTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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